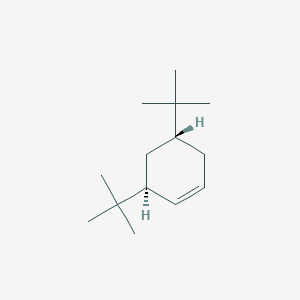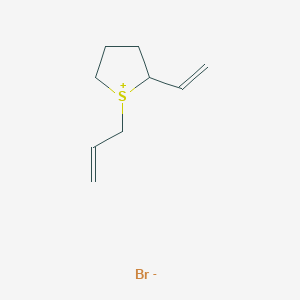
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide is a sulfur-containing organic compound It is characterized by the presence of a thiolan-1-ium ring, which is a five-membered ring containing sulfur The compound also features ethenyl and prop-2-en-1-yl groups attached to the thiolan-1-ium ring
Preparation Methods
The synthesis of 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an alkene in the presence of a brominating agent. The reaction conditions typically include a solvent such as acetone and a catalyst to facilitate the formation of the thiolan-1-ium ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different thiolan-1-ium derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mechanism of Action
The mechanism by which 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be compared with other sulfur-containing compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of ethenyl and prop-2-en-1-yl groups in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Properties
CAS No. |
63827-35-0 |
|---|---|
Molecular Formula |
C9H15BrS |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2-ethenyl-1-prop-2-enylthiolan-1-ium;bromide |
InChI |
InChI=1S/C9H15S.BrH/c1-3-7-10-8-5-6-9(10)4-2;/h3-4,9H,1-2,5-8H2;1H/q+1;/p-1 |
InChI Key |
NUQFEPXKOJLBCY-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[S+]1CCCC1C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


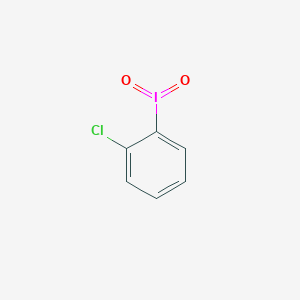
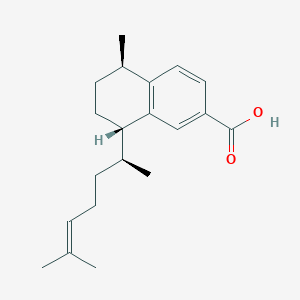
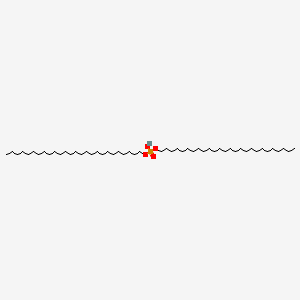
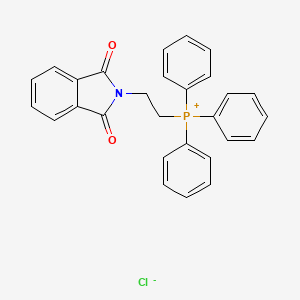
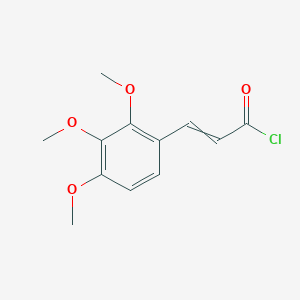
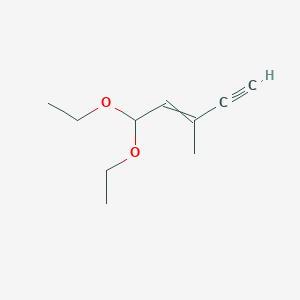
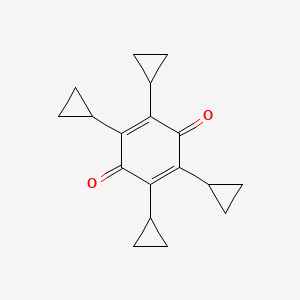
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)


